molecular formula C6H8O3 B1355035 6,8-Dioxabicyclo[3.2.1]octan-3-one CAS No. 1369498-81-6

6,8-Dioxabicyclo[3.2.1]octan-3-one

Cat. No.: B1355035
CAS No.: 1369498-81-6
M. Wt: 128.13 g/mol
InChI Key: HCXQQQLFLDDUNB-UHFFFAOYSA-N
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Description

6,8-Dioxabicyclo[3.2.1]octan-3-one is a bicyclic compound with the molecular formula C6H8O3. It is known for its unique structure, which includes two oxygen atoms incorporated into a bicyclic ring system.

Biochemical Analysis

Biochemical Properties

6,8-Dioxabicyclo[3.2.1]octan-3-one plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes that this compound interacts with is thionyl chloride, which promotes skeletal rearrangement of the compound . This interaction leads to the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system via the chlorosulfite intermediate . Additionally, this compound is known to undergo rearrangements when modified at specific positions, further highlighting its versatility in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can induce changes in gene expression, leading to alterations in cellular behavior . Moreover, its impact on cell signaling pathways can modulate various cellular processes, including proliferation, differentiation, and apoptosis . These effects make this compound a valuable tool for studying cellular mechanisms and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the interaction of this compound with thionyl chloride leads to the formation of a chlorosulfite intermediate, which subsequently undergoes skeletal rearrangement . This rearrangement process highlights the compound’s ability to modulate enzyme activity and influence biochemical pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s stability can be influenced by various factors, including temperature and pH . Over time, this compound may undergo degradation, leading to the formation of different by-products . These by-products can have distinct effects on cellular function, highlighting the importance of monitoring the compound’s stability and degradation in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can undergo enzymatic transformations that lead to the formation of different metabolites . These metabolites can further participate in biochemical reactions, influencing overall metabolic pathways . The interaction of this compound with specific enzymes and cofactors highlights its role in regulating metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For example, this compound may interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, the compound can bind to specific proteins that direct its distribution to different organelles . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization to the nucleus can affect gene expression and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,8-Dioxabicyclo[3.2.1]octan-3-one can be synthesized through multiple synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) through a series of steps including reduction, bromination, cyclization, dehydrobromination, and epoxidation . Another approach involves the use of thionyl chloride in the presence of pyridine to promote skeletal rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Comparison with Similar Compounds

6,8-Dioxabicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

6,8-dioxabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-4-1-5-3-8-6(2-4)9-5/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXQQQLFLDDUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(O2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512518
Record name 6,8-Dioxabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369498-81-6
Record name 6,8-Dioxabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is a key application of the synthetic route described in the research?

A: The research focuses on a novel synthetic route for substituted 5-methyl-6,8-dioxabicyclo[3.2.1]octan-3-one derivatives. This method is particularly useful for synthesizing (±)-frontalin [], a pheromone found in bark beetles, highlighting its potential application in pest control and chemical ecology studies.

Q2: What is the core chemical reaction employed in the synthesis of these bicyclic compounds?

A: The synthesis relies on a cross-aldol condensation reaction between the lithium enolate of 4-(tert-butyldimethylsiloxy)pent-3-en-2-one and protected α-ketols []. This is followed by acid-catalyzed deprotection and intramolecular acetalization to yield the desired 5-methyl-6,8-dioxabicyclo[3.2.1]octan-3-one derivatives.

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